molecular formula C24H21NO6 B1254412 Jadomycin

Jadomycin

货号: B1254412
分子量: 419.4 g/mol
InChI 键: AVMSKCRHMKXYOO-RCAPREFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Jadomycin is a natural product found in Streptomyces venezuelae with data available.

科学研究应用

Case Studies

Several studies have demonstrated the efficacy of jadomycins against specific cancer cell lines:

  • A study evaluated the cytotoxic effects of jadomycin derivatives on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The derivatives displayed IC50 values ranging from 1.3 to 10 μM, indicating significant anti-cancer activity. Notably, this compound Orn showed selective cytotoxicity towards tumor cells compared to normal human microvascular epithelial cells .
  • Another investigation confirmed that this compound maintains its potency against both drug-sensitive and drug-resistant breast cancer cells, suggesting its potential as a viable chemotherapy alternative to traditional drugs like doxorubicin .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activities:

  • Broad Spectrum Activity : Research has shown that this compound B and its analogues possess strong antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations in this compound analogues influence their antimicrobial efficacy, making them a subject of interest for developing new antibiotics .
  • Mechanism of Antimicrobial Action : The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell processes through interactions with specific cellular targets. This disruption can lead to bacterial cell death and offers a potential pathway for combating antibiotic-resistant infections .

Future Directions in Research

The ongoing research into this compound's applications suggests several promising avenues:

  • Development of Novel Derivatives : Modifying the chemical structure of jadomycins could enhance their selectivity and potency against specific cancer types or bacterial strains. For instance, incorporating non-natural amino acids into this compound derivatives has shown potential for improved activity against tumor cells while reducing toxicity to normal cells .
  • Animal Model Studies : Future studies should focus on evaluating the anticancer effects of jadomycins in animal models to better understand their therapeutic potential and safety profile before clinical application .

Data Summary Table

Application AreaMechanism of ActionEfficacyReference
Cancer TreatmentROS generation, Aurora kinase inhibition, Topoisomerase inhibitionIC50: 1.3 - 10 μM (varies by derivative)
Antimicrobial ActivityDisruption of bacterial processesEffective against MRSA
Future Research DirectionsDevelopment of novel derivativesPotential for enhanced selectivity

常见问题

Basic Research Questions

Q. What are the key considerations when designing experiments to isolate novel Jadomycin derivatives?

  • Methodological Answer : To isolate novel derivatives, researchers should systematically vary amino acid precursors (e.g., 7-aminoheptanoic acid vs. aminobutyric acid) during fermentation with Streptomyces venezuelae. Analytical techniques like HPLC and LC-MS should be employed to monitor production, while NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, COSY, and ROESY) and HRMS are critical for structural validation. Ensure precise documentation of growth conditions (e.g., media composition, stress induction via ethanol shock) and purification protocols .

Q. What methodologies are recommended for assessing this compound's bioactivity against antibiotic-resistant pathogens?

  • Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Incorporate checkerboard assays to evaluate synergy with existing antibiotics. Genomic analysis (e.g., RNA sequencing) can identify transcriptional responses in bacterial targets, while cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow journal guidelines (e.g., Journal of Food Chemistry & Nanotechnology) by detailing reagent sources, purity, fermentation parameters (temperature, pH, agitation), and analytical instrument specifications (e.g., NMR field strength, MS ionization mode). Include step-by-step protocols for derivative isolation and characterization in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound derivatives, such as misassigned ring systems?

  • Methodological Answer : Address discrepancies via multi-technique validation:

  • Use 2D NMR (COSY, HSQC, HMBC) to confirm spin systems and connectivity.
  • Compare experimental HRMS data with theoretical values (e.g., [M+H]+^+ for this compound Dec: calculated 608.2496 vs. observed 608.2505).
  • Employ X-ray crystallography for absolute configuration determination if crystals are obtainable.
  • Replicate experiments under varied conditions (e.g., sample concentration for NMR) to rule out artifacts .

Q. What strategies are effective for addressing low yields in this compound biosynthesis during scaled-up experiments?

  • Methodological Answer : Optimize fermentation parameters using response surface methodology (RSM) to model interactions between variables (e.g., carbon source, ethanol concentration). Implement metabolic engineering to overexpress biosynthetic gene clusters (e.g., jad genes) or knockout competing pathways. Monitor real-time production with inline pH and dissolved oxygen sensors .

Q. How can researchers design studies to investigate this compound's mechanism of action at the molecular level?

  • Methodological Answer : Combine proteomics (e.g., affinity chromatography with this compound-linked resins) to identify binding partners and molecular dynamics simulations to predict interactions with bacterial targets (e.g., DNA gyrase). Validate findings via CRISPR-Cas9 knockout of putative target genes in model organisms .

Q. Data Analysis & Reporting

Q. How should contradictory bioactivity data between this compound analogues be analyzed?

  • Methodological Answer : Apply statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to compare bioactivity across derivatives. Use principal component analysis (PCA) to correlate structural features (e.g., ring size, substituents) with activity. Report effect sizes and confidence intervals to contextualize biological significance .

Q. What are the best practices for synthesizing this compound research findings into a cohesive narrative for publication?

  • Methodological Answer : Structure manuscripts using the IMRaD format:

  • Introduction : Link hypotheses to gaps in angucycline antibiotic research.
  • Methods : Reference established protocols (e.g., Journal of Materials Chemistry A guidelines for synthetic details).
  • Results/Discussion : Highlight structural novelty (e.g., ten-membered ring in this compound Dec) and mechanistic insights. Use tables to compare MIC values across derivatives.
  • Conclusion : Emphasize translational potential (e.g., overcoming resistance) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound studies involving microbial genetic manipulation?

  • Methodological Answer : Obtain institutional biosafety committee (IBC) approval for genetic modifications. Deposit engineered strains in public repositories (e.g., ATCC) with detailed annotations. Disclose conflicts of interest, particularly in industry collaborations .

Q. What steps are critical for independent validation of this compound’s reported bioactivity?

  • Methodological Answer : Request raw data (e.g., NMR spectra, MIC curves) from original authors via repositories like Zenodo. Reproduce assays using ATCC-certified strains and control compounds. Publish replication studies in journals with open-access policies .

属性

分子式

C24H21NO6

分子量

419.4 g/mol

IUPAC 名称

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1

InChI 键

AVMSKCRHMKXYOO-RCAPREFBSA-N

手性 SMILES

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

规范 SMILES

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

同义词

jadomycin A

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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